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Compound of Interest

Compound Name: 2-Amino-5-chloroisonicotinonitrile

Cat. No.: B1380441

An In-Depth Technical Guide to 2-Amino-5-chloroisonicotinonitrile for Advanced Research
Prepared by: Gemini, Senior Application Scientist

Introduction: In the landscape of modern drug discovery and materials science, heterocyclic
compounds form the bedrock of innovation. Among these, pyridine derivatives are of
paramount importance due to their prevalence in a vast array of biologically active molecules.
This guide provides a comprehensive technical overview of 2-Amino-5-
chloroisonicotinonitrile (CAS No. 1393106-21-2), a key building block for chemical synthesis.
Designed for researchers, medicinal chemists, and drug development professionals, this
document moves beyond a simple cataloging of properties to offer an in-depth analysis of the
compound's structure, reactivity, and synthetic potential, grounded in established chemical
principles and data from closely related analogues.

Core Physicochemical and Structural Properties

2-Amino-5-chloroisonicotinonitrile is a substituted pyridine, a scaffold that imparts specific
electronic and steric properties crucial for its function as a chemical intermediate. The
arrangement of an amino group at the C2 position, a chloro group at C5, and a nitrile group at
C4 creates a unique reactivity profile.

Compound Ildentification
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For clarity and accurate sourcing, the fundamental identifiers of this compound are summarized

below.

Property Value Reference

CAS Number 1393106-21-2 [11[2][3]
2-amino-5-chloropyridine-4-

IUPAC Name o [3]
carbonitrile

Molecular Formula CeHaCIN3 [2][3]

Molecular Weight 153.57 g/mol [1112]

Canonical SMILES

C1=C(C(=CN=C1N)CI)C#N

[1]

InChl Key

SUEHUBXXIPWXHI-
UHFFFAOYSA-N

[3]

Physical Properties (Predicted)

Disclaimer: Experimental data for the melting point and solubility of 2-Amino-5-

chloroisonicotinonitrile are not widely available in peer-reviewed literature. The data for the

closely related isomer, 2-Amino-5-chlorobenzonitrile, are provided for context, but significant

differences are expected due to the presence of the pyridine ring nitrogen.
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Predicted Value /| Analogue

Property Remarks
Data
Expected to be a white to off- Based on typical appearance
Appearance ) ) o ) ]
white solid. of similar aromatic amines.
For context, the isomer 2-
Melting Point No data available. Amino-5-chlorobenzonitrile
melts at 96-99 °C.[4][5]
High boiling point expected
Boiling Point No data available. due to polarity and potential for
hydrogen bonding.
The pyridine nitrogen and
Expected to have low solubility = amino group can act as
B in water, but soluble in polar hydrogen bond
Solubility

organic solvents like DMSO,
DMF, and alcohols.

acceptors/donors, but the
overall aromatic structure limits

aqueous solubility.

Spectroscopic Characterization (Predicted)

Scientific Integrity Note: No experimentally-derived spectra for 2-Amino-5-

chloroisonicotinonitrile are present in the surveyed public-domain literature. The following

analyses are predictive, based on established principles of spectroscopy and data from

analogous structures such as 2-amino-5-chloropyridine and other substituted nicotinonitriles.

These predictions are intended to guide researchers in characterization efforts.

'H NMR Spectroscopy

The *H NMR spectrum is expected to be simple, showing two distinct signals in the aromatic

region and a broad signal for the amino protons.
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Predicted Shift (5,

Multiplicity Assignment Rationale
ppm)

The proton at C6 is
adjacent to the
) electron-withdrawing
~8.1-8.3 Singlet (s) H6 ] ) ]
ring nitrogen, causing
a significant downfield

shift.

The proton at C3 is
ortho to the strongly
) electron-donating
~6.6 - 6.8 Singlet (s) H3 ) )
amino group, resulting
in a substantial upfield

shift.

The amino protons
are exchangeable,
typically appearing as
~5.0-6.0 Broad Singlet (br s) -NH:z a broad signal. The
chemical shift can
vary with solvent and
concentration.

13C NMR Spectroscopy

Six distinct signals are predicted in the 13C NMR spectrum, corresponding to the six carbon
atoms of the pyridine ring.

| Predicted Shift (8, ppm) | Assignment | Rationale | | :--- | :--- | :--- | :---| | ~160 - 162 | C2 | The
carbon bearing the amino group is significantly shielded and shifted upfield. | | ~150 - 152 | C6 |
The C6 carbon, adjacent to the nitrogen, will be deshielded and appear downfield. | | ~138 -
140 | C5 | The carbon attached to the chlorine atom. | | ~116 - 118 | C4 | The carbon bearing
the nitrile group. | | ~115 - 117 | -C=N | The nitrile carbon itself. | | ~108 - 110 | C3 | The C3
carbon, ortho to the amino group, is expected to be the most upfield of the ring carbons. |

Infrared (IR) Spectroscopy
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The IR spectrum provides key information about the functional groups present in the molecule.

Frequency Range (cm™)

Assignment

Rationale

Asymmetric and symmetric

3450 - 3300 N-H stretching stretches of the primary amine
group (-NH2).[6]
A sharp, strong absorption
2230 - 2210 C=N stretching characteristic of a nitrile group.
[6]
) ) ) The deformation vibration of
1650 - 1600 N-H bending (scissoring) _ _
the primary amine.[6]
1580 - 1450 C=C and C=N stretching Aromatic ring vibrations.
. Absorption corresponding to
850 - 750 C-Cl stretching

the carbon-chlorine bond.

Mass Spectrometry (MS)

In electron ionization mass spectrometry (EI-MS), the molecule is expected to show a clear

molecular ion peak and a characteristic isotopic pattern due to the presence of chlorine.

m/z Value

Assignment

Rationale

153

[M]*

Molecular ion peak
corresponding to the 35Cl

isotope.

155

[M+2]*

Isotopic peak for the 37Cl
isotope. The relative intensity
will be approximately one-third
of the [M]* peak.

126

[M - HCNJ*

A common fragmentation
pathway for nitriles is the loss

of hydrogen cyanide.

118

[M - CIJ*

Loss of the chlorine atom.
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Synthesis and Purification Protocol (Proposed)

A robust synthesis of 2-Amino-5-chloroisonicotinonitrile can be logically designed via a
selective nucleophilic aromatic substitution (SnAr) reaction. The proposed pathway leverages
the differential reactivity of the chlorine atoms in a readily accessible starting material.

Proposed Synthetic Pathway

The most viable route starts from 2,5-dichloroisonicotinonitrile. The chlorine atom at the C2
position is significantly more activated towards nucleophilic attack than the chlorine at C5. This
is due to the strong electron-withdrawing effects of both the ring nitrogen and the para-
disposed nitrile group, which stabilize the negative charge in the Meisenheimer complex
intermediate.

2-Amino-5-chloroisonicotinonitrile

SnAr Reaction
Agueous Ammonia (NHs) Selective Ammonolysis
Ethanol/Pressure Vessel

Click to download full resolution via product page

(2,5-DichIoroisonicotinonitrile)

Caption: Proposed synthesis of 2-Amino-5-chloroisonicotinonitrile.

Step-by-Step Experimental Protocol

Materials:

2,5-dichloroisonicotinonitrile (1.0 eq)

Aqueous ammonia (28-30% solution, 10-15 eq)

Ethanol

Pressure-rated reaction vessel with magnetic stirring
Procedure:

o Vessel Charging: In a sealable pressure vessel, dissolve 2,5-dichloroisonicotinonitrile (1.0
eq) in a minimal amount of ethanol.
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o Reagent Addition: Cool the solution in an ice bath and carefully add the agueous ammonia
solution (10-15 eq).

» Reaction: Seal the vessel securely. Place it in a heated oil bath or heating mantle and stir the
mixture at 80-100 °C for 12-24 hours. Causality Note: The use of a sealed vessel and
elevated temperature is necessary to build sufficient pressure to drive the reaction with the
volatile ammonia nucleophile.

o Work-up: After cooling the vessel to room temperature, carefully vent any excess pressure.
Transfer the reaction mixture to a round-bottom flask.

« |solation: Remove the ethanol and excess ammonia under reduced pressure. The resulting
slurry or solid will contain the product and ammonium chloride. Add water to the residue and
stir. The product, being sparingly soluble in water, should precipitate.

 Purification: Collect the crude solid by vacuum filtration and wash thoroughly with cold water
to remove residual ammonium salts. The product can be further purified by recrystallization
from an appropriate solvent system (e.g., ethanol/water) or by column chromatography on
silica gel (e.g., using a hexane/ethyl acetate gradient).

Chemical Reactivity and Synthetic Utility

The molecule possesses three key functional groups that dictate its reactivity: the nucleophilic
amino group, the electrophilic nitrile group, and the chloro-substituted pyridine ring.

Reactivity Profile

e Amino Group (C2): This group is a potent nucleophile and can readily undergo acylation,
alkylation, and diazotization reactions. It also acts as a directing group, influencing further
electrophilic substitution on the ring, though such reactions are often difficult on electron-
deficient pyridine rings.

 Nitrile Group (C4): The cyano group is an attractive site for nucleophilic attack, especially
after activation. It can be hydrolyzed to a carboxylic acid or an amide under acidic or basic
conditions. It can also react with organometallic reagents or be reduced to an aminomethyl
group. Its strong electron-withdrawing nature is key to the reactivity of the entire scaffold.
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e Chloro Group (C5): The chlorine atom can be displaced via nucleophilic aromatic substitution
or participate in metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig),
allowing for the introduction of a wide variety of substituents at this position.

2-Amino-5-chloro-
isonicotinonitrile

Reacio/ns/mino Group

Reactions at Chloro Group

Reactions at Nitrile Group

[ ! !

| i i

| i

i N-Acylation N-Alkylation i Suzuki Coupling Buchwald-Hartwig i Hydrolysis Reduction

1 (e.g., Ac20, RCOCI) (6.9, R-X,base)) | i\ (Ar-B(OH)z, Pd cat.) (R-NHz, Pd cat,) ) | (H* or OH") (e.g., LiAlHa, Hz/cat.)

Click to download full resolution via product page

Caption: Key reactivity pathways for 2-Amino-5-chloroisonicotinonitrile.

Application in Medicinal Chemistry

This compound is a valuable intermediate for constructing more complex molecules,
particularly those targeted for pharmaceutical applications. The 2-aminopyridine moiety is a
well-known "privileged structure” in medicinal chemistry, appearing in numerous FDA-approved
drugs.[7] The presence of three distinct functional handles allows for sequential and
regioselective modifications, making it an ideal scaffold for building libraries of compounds for
high-throughput screening. For instance, the amino group can be used as an anchor point to
build a side chain, while the chloro position can be modified via cross-coupling to explore
structure-activity relationships (SAR) in a different region of chemical space.

Safety and Handling

As with any laboratory chemical, proper handling procedures are essential to ensure safety.

GHS Hazard Classification
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Precautionary

Hazard Class Statement Reference
Codes
o H302: Harmful if P264, P270,
Acute Toxicity, Oral [2][3]
swallowed P301+P312, P501
P264, P280,
) o H315: Causes skin
Skin Irritation o P302+P352, [2][3]
irritation
P332+P313
P264, P280,

o H319: Causes serious
Eye Irritation o P305+P351+P338, [2][3]
eye irritation

P337+P313
STOT - Single H335: May cause P261, P271, Be
Exposure respiratory irritation P304+P340, P312

Handling and Storage Protocol

Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and chemical
safety goggles when handling the compound.

Ventilation: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid
inhalation of dust.

Storage: Store in a tightly sealed container in a cool, dry, and dark place. The compound
should be kept under an inert atmosphere (e.g., argon or nitrogen) to prevent potential
degradation.[1]

Spill Management: In case of a spill, avoid generating dust. Carefully sweep up the solid
material and place it in a sealed container for disposal. Clean the area with an appropriate
solvent.

Disposal: Dispose of waste material in accordance with local, state, and federal regulations
for chemical waste.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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